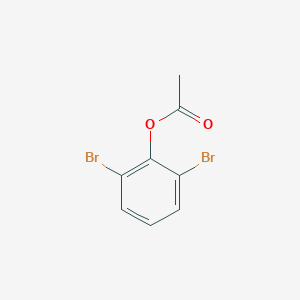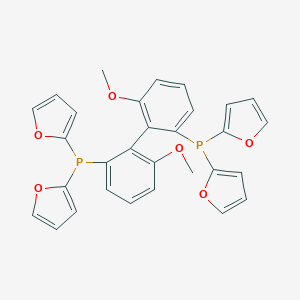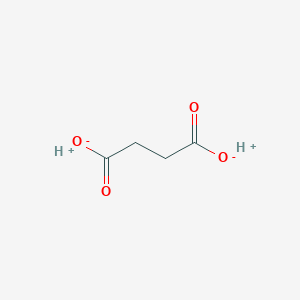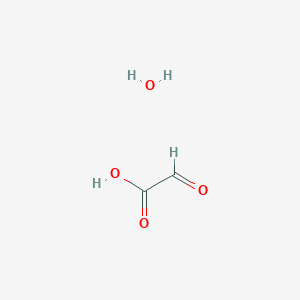
2,6-Dibromophenol acetate
Übersicht
Beschreibung
2,6-Dibromophenol acetate is a chemical compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.940 . It is also known by other names such as 2,6-Dibromophenyl acetate and Acetic acid, 2,6-dibromophenyl ester .
Synthesis Analysis
The synthesis of 2,6-Dibromophenol, a precursor to 2,6-Dibromophenol acetate, involves charging a Schlenk tube with phenol and dichloromethane, followed by N, N-diisopropylamine. N-bromosuccinimide and dichloromethane are then added to another Schlenk tube to dissolve completely and then slowly added to the first Schlenk tube .Molecular Structure Analysis
The molecular structure of 2,6-Dibromophenol acetate can be viewed as a 2D Mol file or as a computed 3D SD file . The structure consists of a benzene ring with two bromine atoms and one acetoxy group attached to it .Physical And Chemical Properties Analysis
2,6-Dibromophenol acetate has a density of 1.843g/cm3 and a boiling point of 306.8ºC at 760mmHg . The flash point is 139.3ºC .Wissenschaftliche Forschungsanwendungen
Marine Biology Insights
2,6-Dibromophenol has been studied in marine biology, particularly in its isolated form from the marine Hemichordate, Balanoglossus biminiensis. This compound, notable for its "iodoform-like" odor, is found in significant quantities in these marine animals, and its identity has been confirmed through various spectral analyses (Ashworth & Cormier, 1967).
Agricultural and Environmental Significance
2,6-Dibromophenol has been identified as an auxin-like molecule using molecular quantum similarity measures. This study explored its ability to induce gene expression, although it was found to be less effective than the auxin indole-3-acetic acid (IAA). The study also highlighted the importance of a carboxylated side chain for optimal auxin activity (Spaepen et al., 2009).
Food Industry Applications
In the food industry, 2,6-Dibromophenol has been identified in seafood, specifically in flatfish, where it contributes to a phenolic smell. An analytical method has been developed for its detection, demonstrating its significance in the quality control of seafood products (Tanaka et al., 2009).
Environmental Chemistry
The degradation of 2,6-dibromophenol in aqueous solutions has been studied using dielectric barrier discharge in micro-bubbles. This study provided insights into the efficient decomposition of 2,6-dibromophenol to bromide ion and inorganic carbon, highlighting its potential applications in environmental remediation (Kojima et al., 2016).
Synthesis and Polymerization
In the field of chemistry, 2,6-Dibromophenol has been used in various synthesis and polymerization reactions. For example, it has been involved in the synthesis of 4,4'-Biphenyldiols and 4,4'-Diphenoquiones, demonstrating its utility in creating complex organic compounds (Nishino et al., 1992).
Safety And Hazards
2,6-Dibromophenol, a related compound, is classified as having acute oral toxicity and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers One relevant paper titled “Investigation on formation mechanisms of PBDD/Fs from 2,6-dibromophenol pyrolysis” was found. The paper investigates the formation mechanisms of PBDD/Fs from 2,6-dibromophenol pyrolysis and calculates the kinetic and thermodynamic parameters in all formation pathways using the density functional theory (DFT) method B3P86 with the 6-311 + G (d,p) basis set .
Eigenschaften
IUPAC Name |
(2,6-dibromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMDWCAAWUBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182432 | |
| Record name | Phenol, 2,6-dibromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromophenol acetate | |
CAS RN |
28165-72-2 | |
| Record name | 2,6-Dibromophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-dibromo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dibromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)








